(2,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone
Description
(2,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone is a bifunctional aromatic ketone featuring a thiazole ring substituted with a phenyl group at the 2-position and a 2,4-dichlorophenyl group attached via a methanone bridge. This compound is synthesized through a nucleophilic substitution reaction between 2-bromo-1-(2,4-dichlorophenyl)ethanone and a thiazole precursor in the presence of triethylamine (Et₃N) .
Properties
IUPAC Name |
(2,4-dichlorophenyl)-(2-phenyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NOS/c17-11-6-7-12(13(18)8-11)15(20)14-9-19-16(21-14)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNOPHAJQCWQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-phenyl-1,3-thiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiazole derivatives, including (2,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone, exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives and their effectiveness against several bacterial strains. The compound showed varying degrees of antibacterial activity, with some derivatives outperforming traditional antibiotics in specific tests .
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| This compound | 100 µg/ml | E. faecalis |
| Reference Drug | 25 µg/ml | E. faecalis |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies showed that certain thiazole derivatives can inhibit the proliferation of cancer cell lines such as HePG-2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and disrupting cell cycle progression .
| Cell Line | IC50 Value (µM) | Reference Drug |
|---|---|---|
| HePG-2 | 15 | Doxorubicin |
| MCF-7 | 20 | Doxorubicin |
Molecular Docking Studies
Recent advancements include molecular docking studies that suggest the compound's potential as an inhibitor for SARS-CoV-2 proteins. The binding affinities were calculated using density functional theory, indicating promising interactions that could lead to the development of antiviral drugs .
Herbicidal Activity
Thiazole derivatives have been explored for their herbicidal properties. The compound's structure allows it to interact with specific biochemical pathways in plants, inhibiting growth and leading to effective weed control. Field studies indicated that formulations containing this compound could reduce weed populations significantly without harming crop yields .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structural integrity of the synthesized compounds .
Antimicrobial Efficacy Study
In a comparative study against common pathogens, a series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that while some derivatives had lower MIC values than established antibiotics, others showed comparable efficacy in treating infections caused by resistant strains .
Cancer Cell Line Inhibition
A detailed investigation into the anticancer properties revealed that certain modifications to the thiazole ring enhanced cytotoxicity against various cancer cell lines. This study emphasizes the importance of structural optimization in drug design to improve therapeutic outcomes .
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations :
- In contrast, the nitro group in the Cdk5 inhibitor (Table 1) further stabilizes charge interactions .
- Amino vs. Phenyl Substituents: Replacing the thiazole’s 2-phenyl with an amino group (SOMCL-16-171) increases polarity, improving aqueous solubility but possibly reducing membrane permeability .
- Biphenyl Systems : Biphenyl-containing analogs exhibit higher molecular weights and logP values, favoring hydrophobic interactions in biological targets .
Physicochemical Properties
Table 2: Physicochemical Comparison
Notes:
- logP Trends: The reference compound’s higher logP (4.2) reflects its lipophilic dichlorophenyl and phenyl groups, whereas SOMCL-16-171’s amino group reduces logP to 3.1 .
- Solubility: Amino-substituted derivatives (e.g., SOMCL-16-171) exhibit better solubility due to hydrogen-bonding capacity .
Biological Activity
(2,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone is a thiazole derivative that has garnered interest due to its diverse biological activities. This compound features both dichlorophenyl and phenyl groups attached to a thiazole ring, which is known for its potential in various pharmacological applications including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-phenyl-1,3-thiazole in the presence of a base such as triethylamine. The reaction is performed in an organic solvent like dichloromethane under reflux conditions. Purification is achieved through recrystallization or column chromatography.
Antibacterial Activity
Research has demonstrated that thiazole derivatives exhibit significant antibacterial properties. A study indicated that this compound showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of cellular processes .
Antifungal Activity
In vitro studies have shown that this compound possesses antifungal activity against common fungal pathogens. The compound's efficacy was evaluated using standard antifungal susceptibility tests, revealing its potential as a therapeutic agent against fungal infections .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In laboratory settings, it was observed to reduce the levels of TNF-alpha and IL-6 in activated macrophages .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it exhibited IC50 values in the low micromolar range against breast cancer and leukemia cell lines. The proposed mechanism involves induction of apoptosis and cell cycle arrest through modulation of key signaling pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antibacterial | Effective against Staphylococcus aureus and E. coli with MIC values < 10 µg/mL |
| Study 2 | Antifungal | Inhibition of Candida albicans growth with IC50 = 15 µg/mL |
| Study 3 | Anti-inflammatory | Reduced TNF-alpha production by 50% at 20 µM concentration |
| Study 4 | Anticancer | Induced apoptosis in MCF-7 cells with an IC50 of 5 µM |
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. It is believed to bind to specific enzymes and receptors involved in inflammatory responses and cancer progression. This binding alters their activity and leads to downstream effects that inhibit cell proliferation and promote apoptosis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2,4-dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone, and how can purity be optimized?
- The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, with thiazole ring formation as a critical step. A reported method involves reacting 5-acetyl-2-phenylthiazole with 2,4-dichlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol improves purity (>95%). Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns on the dichlorophenyl and thiazole moieties. Key signals include thiazole C5-H (~δ 8.2 ppm) and carbonyl carbons (~δ 190 ppm) .
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, 295 K) resolves bond lengths and angles, confirming the methanone bridge geometry. For example, analogous thiazole-containing structures show C–S bond lengths of ~1.74 Å and dihedral angles between aromatic rings of 45–60° .
Q. How can computational methods predict the compound’s reactivity or electronic properties?
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, HOMO-LUMO gaps, and partial charges. These predict electrophilic/nucleophilic sites (e.g., carbonyl carbon reactivity) and guide derivatization strategies. Compare computed IR spectra with experimental data to validate models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
- Use DMSO concentrations <0.1% to avoid cytotoxicity.
- Validate activity across multiple cell lines (e.g., HeLa, MCF-7) with positive controls.
- Apply statistical tools (e.g., Grubbs’ test) to identify outliers and ensure reproducibility .
Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in derivatives?
- Variable selection : Systematically modify substituents on the phenyl (e.g., electron-withdrawing groups) and thiazole rings (e.g., methyl/amino substitutions).
- Control groups : Include parent compound and scaffold analogs to isolate substituent effects.
- High-throughput screening : Use 96-well plate assays with triplicate measurements to assess bioactivity (e.g., IC₅₀ values) .
Q. How can crystallographic data inform the design of co-crystals or salts for improved solubility?
- Analyze packing motifs (e.g., π-π stacking, hydrogen bonds) to identify potential co-formers. For example, co-crystallization with succinic acid may enhance aqueous solubility via hydrogen bonding with the carbonyl group. Monitor stability via PXRD and DSC .
Q. What strategies mitigate limitations in stability studies under varying environmental conditions?
- Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-MS to track decomposition products (e.g., hydrolysis of the methanone group). Use Arrhenius kinetics to predict shelf life. Stabilize formulations via lyophilization or encapsulation in cyclodextrins .
Methodological Resources
- Synthetic protocols : Refer to phosphorus and sulfur heterocycle methodologies for analogous thiazole syntheses .
- Data analysis : Use software like Olex2 for crystallographic refinement and Gaussian 16 for DFT calculations .
- Experimental validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for NMR/IR assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
